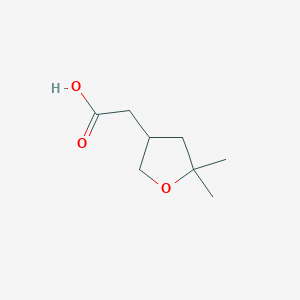
2-(5,5-Dimethyloxolan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,5-Dimethyloxolan-3-yl)acetic acid, also known as 2-(5,5-dimethyltetrahydrofuran-3-yl)acetic acid, is a chemical compound with the CAS Number: 41644-31-9 . It has a molecular weight of 158.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O3/c1-8(2)4-6(5-11-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 158.2 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
The study of herbicide toxicity, such as that of 2,4-dichlorophenoxyacetic acid (2,4-D), focuses on understanding the environmental and biological effects of chemical compounds used in agriculture. Research on 2,4-D has highlighted its widespread use and the necessity of studying its toxicological impact on various ecosystems and organisms. Such studies help in evaluating the safety and ecological consequences of chemical use in agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).
Biopolymer Modification for Industrial Applications
The modification of xylan, a polysaccharide, into derivatives with specific properties for industrial applications showcases the potential of chemical transformations. These derivatives can be utilized in various fields, including drug delivery, demonstrating the versatility of chemical compounds when modified for specific functional applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Renewable Chemical Feedstocks
Exploring the conversion of plant biomass into furan derivatives for the production of polymers and fuels represents a significant area of research in sustainability and renewable resources. This approach to utilizing biomass for generating valuable chemicals underscores the importance of chemical research in advancing green chemistry and sustainable industrial practices (Chernyshev, Kravchenko, & Ananikov, 2017).
Wastewater Treatment
Investigations into the use of peracetic acid for wastewater disinfection highlight the role of chemical research in environmental management. Understanding the effectiveness and economic viability of chemical disinfectants can lead to improved wastewater treatment methodologies that are less dependent on traditional, potentially harmful treatments (Kitis, 2004).
Biochemical Production
Research on enhancing the fermentative production of acetoin, a compound used in various industries, emphasizes the intersection of microbiology and chemistry. By optimizing microbial processes, scientists can improve the yield of bio-based chemicals, offering sustainable alternatives to petrochemical-derived substances (Xiao & Lu, 2014).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
2-(5,5-dimethyloxolan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)4-6(5-11-8)3-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHNQJHHGYJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B2896453.png)
![methyl 3-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2896454.png)
![N-[4-(acetylamino)phenyl]-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2896456.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2896457.png)

![N-(4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2896460.png)
![N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2896461.png)




